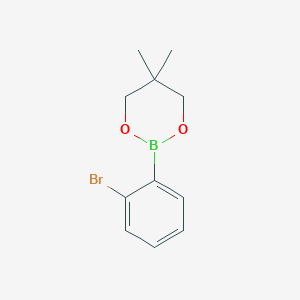

2-(2-Bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane

CAS No.:

Cat. No.: VC17895733

Molecular Formula: C11H14BBrO2

Molecular Weight: 268.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H14BBrO2 |

|---|---|

| Molecular Weight | 268.94 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Standard InChI | InChI=1S/C11H14BBrO2/c1-11(2)7-14-12(15-8-11)9-5-3-4-6-10(9)13/h3-6H,7-8H2,1-2H3 |

| Standard InChI Key | ZSUJRJZJYFVWCG-UHFFFAOYSA-N |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2Br |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane, reflects its bicyclic structure: a six-membered 1,3,2-dioxaborinane ring fused to a 2-bromophenyl substituent. The boron atom resides at the 2-position of the dioxaborinane ring, coordinated to two oxygen atoms and the aryl group. The 5,5-dimethyl configuration on the dioxaborinane ring introduces steric hindrance, which stabilizes the boron center and modulates reactivity.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄BBrO₂ |

| Molecular Weight | 268.94 g/mol |

| IUPAC Name | 2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane |

| Canonical SMILES | B1(OCC(CO1)(C)C)C2=CC=CC=C2Br |

| InChI Key | ZSUJRJZJYFVWCG-UHFFFAOYSA-N |

| PubChem CID | 86238212 |

The Canonical SMILES string highlights the connectivity: the boron atom (B) is bonded to the dioxaborinane oxygen atoms and the 2-bromophenyl group. The InChI Key confirms its unique stereochemical identity.

Applications in Organic Synthesis

Cross-Coupling Reactions

This compound serves as a boronate ester reagent in Suzuki-Miyaura cross-couplings, enabling the formation of carbon-carbon bonds between aryl halides and aryl boronic acids. For example, in a study by Li et al. (2024), analogous dioxaborinanes participated in Cu(I)-catalyzed multicomponent reactions to synthesize poly-substituted cyclopropanes with yields up to 87% . The bromophenyl group acts as an electrophilic partner, while the boronate ester facilitates transmetallation with transition metal catalysts.

Cyclopropane Synthesis

In a representative application, 2-(2-bromophenyl)-5,5-dimethyl-1,3,2-dioxaborinane reacted with 3-bromopropene and 3,3-diphenylcyclopropene under Cu(I) catalysis to yield ((2S,3S)-2-allyl-3-arylcyclopropane-1,1-diyl)dibenzene** derivatives . This three-component reaction highlights its role in constructing strained carbocycles, which are valuable in medicinal chemistry.

Table 2: Representative Reaction Yields

| Product | Yield (%) | Conditions |

|---|---|---|

| 4a (R = Ph) | 75 | Cu(I), 25°C, 12 h |

| 4h (R = 4-Cl-C₆H₄) | 87 | Cu(I), 25°C, 12 h |

| 4j (R = 4-I-C₆H₄) | 75 | Cu(I), 25°C, 12 h |

Mechanism of Action in Cross-Coupling Reactions

Oxidative Addition

The bromophenyl group undergoes oxidative addition to a palladium(0) catalyst, forming a Pd(II)-aryl intermediate. Concurrently, the boronate ester transfers its aryl group to palladium via transmetallation, a process facilitated by the Lewis acidity of boron .

Reductive Elimination

The final step involves reductive elimination to form the desired biaryl product, regenerating the Pd(0) catalyst. The dimethyl groups on the dioxaborinane ring stabilize the boron center during transmetallation, preventing undesired protodeboronation .

Research Findings and Applications

Stereoselective Synthesis

Studies demonstrate that this compound enables diastereoselective cyclopropanation. For example, the Cu(I)-catalyzed reaction with 3,3-diphenylcyclopropene produced cyclopropanes with >20:1 diastereomeric ratios, attributed to the steric guidance of the dimethyl groups .

Functional Group Tolerance

The boronate ester moiety exhibits compatibility with diverse functional groups, including halides (-Br, -I) and electron-withdrawing substituents (-Cl), enabling modular synthesis of polysubstituted aromatics .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume